molecular formula C20H17N5O B2878003 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034420-73-8

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2878003
CAS RN: 2034420-73-8
M. Wt: 343.39
InChI Key: SWZOQZAAKOIWIW-UHFFFAOYSA-N
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Quinoxaline Derivatives and Applications

Quinoxaline and its derivatives, including the compound , are known for their wide range of applications in scientific research. Quinoxalines are heterocyclic compounds that form by condensing ortho-diamines with 1,2-diketones. These compounds have been explored for their antitumoral properties and applications as catalysts' ligands. The structural versatility of quinoxaline derivatives enables their use in dyes, pharmaceuticals, and antibiotics, highlighting their significant role in medicinal chemistry and material science (Aastha Pareek and Dharma Kishor, 2015).

Heterocyclic Compounds in Optical Sensors

Heterocycles, such as quinoxaline, are crucial in the synthesis of optical sensors due to their biological and medicinal applications. These compounds serve as exquisite sensing materials and exhibit a range of biological activities. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the compound's importance in the development of new materials for biosensing and diagnostic applications (Gitanjali Jindal, N. Kaur, 2021).

Corrosion Inhibition Properties

Quinoxaline derivatives, including those structurally related to the compound of interest, are widely used as anticorrosive materials. These derivatives effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This review outlines the corrosion inhibition capabilities of quinoxaline-based compounds, presenting them as valuable agents in protecting metals against corrosion, thus contributing to materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).

Potential CNS Acting Drugs

The compound's heterocyclic framework is also significant in the search for novel central nervous system (CNS) acting drugs. Research indicates that heterocycles with nitrogen, sulfur, and oxygen atoms, similar to the quinoxaline structure, could serve as lead molecules for synthesizing compounds with CNS activity. This highlights the compound's potential in contributing to the development of new therapeutics for CNS disorders (S. Saganuwan, 2017).

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(18-11-21-15-5-1-2-6-16(15)23-18)24-10-9-14(12-24)25-13-22-17-7-3-4-8-19(17)25/h1-8,11,13-14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZOQZAAKOIWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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